Cas no 19407-57-9 (5-Chloro-2-phenylquinazolin-4(3H)-one)

5-Chloro-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative with a molecular formula of C₁₄H₉ClN₂O. This heterocyclic compound features a chloro-substituted quinazolinone core and a phenyl group at the 2-position, contributing to its structural versatility in synthetic chemistry. It serves as a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The chloro and phenyl substituents enhance its reactivity, enabling selective modifications for targeted applications. Its crystalline nature and well-defined chemical properties make it suitable for use in mechanistic studies and as a building block for complex organic synthesis. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
5-Chloro-2-phenylquinazolin-4(3H)-one structure
19407-57-9 structure
Product Name:5-Chloro-2-phenylquinazolin-4(3H)-one
CAS No:19407-57-9
MF:C14H9ClN2O
MW:256.68706202507
CID:4936914
Update Time:2025-06-28

5-Chloro-2-phenylquinazolin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-phenylquinazolin-4(3H)-one
    • ClC1=C2C(NC(=NC2=CC=C1)C1=CC=CC=C1)=O
    • Inchi: 1S/C14H9ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8H,(H,16,17,18)
    • InChI Key: XZNVPUBSOYWXPY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C(NC(C1C=CC=CC=1)=N2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 363
  • XLogP3: 3
  • Topological Polar Surface Area: 41.5

5-Chloro-2-phenylquinazolin-4(3H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5-Chloro-2-phenylquinazolin-4(3H)-one

5-Chloro-2-phenylquinazolin-4(3H)-one: A Comprehensive Overview

5-Chloro-2-phenylquinazolin-4(3H)-one (CAS No. 19407-57-9) is a significant compound in the field of organic chemistry, particularly within the quinazolinone class of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The quinazolinone framework, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 3, forms the backbone of this molecule. The substitution pattern, with a chlorine atom at position 5 and a phenyl group at position 2, imparts distinct electronic and steric properties that make it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of 5-chloro-2-phenylquinazolin-4(3H)-one in medicinal chemistry. Researchers have explored its role as a potential lead compound for developing kinase inhibitors, which are crucial in treating various diseases, including cancer. The quinazolinone scaffold is known to exhibit significant binding affinity towards protein kinases, making it an attractive target for drug development. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound can effectively inhibit the activity of certain oncogenic kinases, thereby offering a promising avenue for anticancer therapy.

The synthesis of 5-chloro-2-phenylquinazolin-4(3H)-one involves a multi-step process that typically begins with the preparation of an appropriate quinazoline derivative. One common approach involves the condensation of aromatic aldehydes with ammonia or ammonium derivatives, followed by subsequent substitution reactions to introduce the chlorine and phenyl groups. The optimization of these synthetic routes has been a focus of recent research efforts, with chemists seeking to improve yield, selectivity, and scalability. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high purity levels.

In terms of physical and chemical properties, 5-chloro-2-phenylquinazolin-4(3H)-one exhibits a melting point of approximately 280°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm, indicative of its conjugated π-system. These properties make it suitable for applications in optoelectronics and nonlinear optics, where materials with tailored electronic transitions are highly sought after.

The pharmacokinetic profile of 5-chloro-2-phenylquinazolin-4(3H)-one has also been investigated in preclinical models. Studies conducted in rodents suggest moderate oral bioavailability and favorable distribution characteristics across various tissues. However, further research is required to fully understand its metabolic pathways and potential toxicity profiles before it can be advanced into clinical trials.

From an environmental perspective, the degradation pathways of 5-chloro-2-phenylquinazolin-4(3H)-one under different conditions have been studied to assess its environmental impact. Results indicate that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex degradation products. These findings are critical for ensuring sustainable practices in its production and disposal.

In conclusion, 5-chloro-2-phenvlquinazolinon( CAS No. 19407–57–9) stands as a pivotal compound in contemporary chemical research. Its unique structure, coupled with its versatile functional groups, positions it as a valuable tool in drug discovery and materials science. As ongoing research continues to unravel its full potential, this compound is poised to make significant contributions to various fields within the chemical sciences.

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